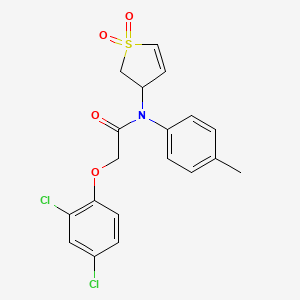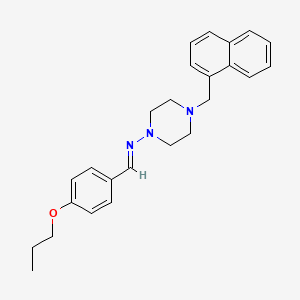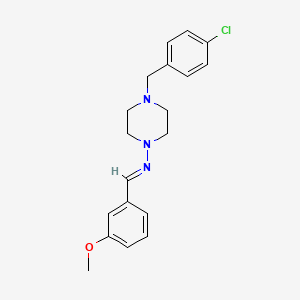![molecular formula C24H29N3O3S B3911545 1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3911545.png)
1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
Overview
Description
1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PNU-282987 and has been found to have a range of interesting properties that make it a valuable tool in various fields of research.
Mechanism of Action
The mechanism of action of PNU-282987 involves its binding to the α7 nicotinic acetylcholine receptor, which leads to the activation of downstream signaling pathways. This activation can result in a range of effects, including the release of neurotransmitters and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
PNU-282987 has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the enhancement of synaptic plasticity. These effects have been observed in various in vitro and in vivo models, suggesting that this compound has the potential to be a valuable tool in the study of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PNU-282987 in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows researchers to specifically target this receptor and study its effects in isolation. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems.
Future Directions
There are several future directions for research on PNU-282987. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the effects of PNU-282987 on the α7 nicotinic acetylcholine receptor and its downstream signaling pathways. Finally, the development of more stable analogs of PNU-282987 could improve its utility as a research tool in various fields of study.
Scientific Research Applications
PNU-282987 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to act as a selective agonist for the α7 nicotinic acetylcholine receptor. This receptor is involved in a range of physiological processes, including learning and memory, and has been implicated in various neurological disorders.
properties
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-24(22-10-12-23(13-11-22)31(29,30)27-15-4-5-16-27)26-19-17-25(18-20-26)14-6-9-21-7-2-1-3-8-21/h1-3,6-13H,4-5,14-20H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYYXEKQUDFFID-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-cinnamylpiperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B3911464.png)


![5-(2-furyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911504.png)


![N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3911518.png)
![N-(2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B3911521.png)
![4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B3911550.png)

![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3911559.png)


